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molecular formula C11H19IO2 B8522996 Ethyl 1-(4-iodobutyl)-1-cyclobutanecarboxylate

Ethyl 1-(4-iodobutyl)-1-cyclobutanecarboxylate

Cat. No. B8522996
M. Wt: 310.17 g/mol
InChI Key: DJYFEYADPMSARK-UHFFFAOYSA-N
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Patent
US08642653B2

Procedure details

Compound 105b was prepared, likewise the procedure described for 5a, starting from ethyl 1-(4-chlorobutyl)-1-cyclobutanecarboxylate (104b, 21.21 g, 97.0 mmol) and NaI (19.07 g, 127 mmol) to give 105b (29.91 g, 99%) as a slightly yellow oil. 1H NMR: δ 4.14 (q, J=7.1 Hz, 2H), 3.17 (t, J=6.9 Hz, 2H), 2.49-2.32 (m, 2H), 1.98-1.69 (m, 8H), 1.37-1.19 (m, 2H), 1.27 (t, J=7.1 Hz, 3H). 13C NMR: δ 176.5, 60.3, 47.5, 36.9, 33.7, 30.1 (2×), 26.0, 15.7, 14.5, 6.8.
[Compound]
Name
5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.21 g
Type
reactant
Reaction Step Two
Name
Quantity
19.07 g
Type
reactant
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:9][CH2:8][CH2:7]1.[Na+].[I-:16]>>[I:16][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:9][CH2:8][CH2:7]1 |f:1.2|

Inputs

Step One
Name
5a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
21.21 g
Type
reactant
Smiles
ClCCCCC1(CCC1)C(=O)OCC
Step Three
Name
Quantity
19.07 g
Type
reactant
Smiles
[Na+].[I-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound 105b was prepared

Outcomes

Product
Name
Type
product
Smiles
ICCCCC1(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 29.91 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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